
1-Bromo-7-methylnaphthalene
Overview
Description
1-Bromo-7-methylnaphthalene is an organic compound with the molecular formula C₁₁H₉Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methyl group at the seventh position
Biochemical Analysis
Biochemical Properties
1-Bromo-7-methylnaphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in free radical bromination and nucleophilic substitution reactions . The compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. These interactions often result in the formation of reactive intermediates that can further react with other biomolecules, leading to various biochemical outcomes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to alterations in cell signaling pathways and gene expression . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities . For example, the compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under normal conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and alterations in cellular function. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxic effects . For instance, high doses of this compound have been associated with liver toxicity and oxidative damage in animal studies. It is crucial to determine the appropriate dosage to avoid adverse effects and ensure the validity of experimental results.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its degradation and detoxification. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation to form reactive intermediates . These intermediates can further undergo conjugation reactions with glutathione or other biomolecules, leading to their excretion from the body. The metabolic pathways of this compound are essential for understanding its overall biochemical effects and potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues, such as the liver, where it undergoes metabolism and detoxification. Understanding the transport and distribution of this compound is crucial for predicting its biological effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it interacts with various biomolecules . These interactions can lead to changes in cellular function and metabolism, depending on the specific localization of the compound. Post-translational modifications and targeting signals play a role in directing this compound to its subcellular destinations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-7-methylnaphthalene can be synthesized through the bromination of 7-methylnaphthalene. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-7-methylnaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN⁻) to form nitriles.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed:
Substitution Reactions: Formation of 7-methylnaphthalene-1-carbonitrile.
Oxidation Reactions: Formation of 1-bromo-7-methyl-2-naphthoic acid.
Reduction Reactions: Formation of 7-methylnaphthalene.
Scientific Research Applications
Organic Synthesis
1-Bromo-7-methylnaphthalene serves as an important intermediate in organic synthesis. It is utilized as a building block for creating more complex organic molecules. The compound participates in various chemical reactions, including:
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as cyanide, to form nitriles.
- Oxidation Reactions: The methyl group can be oxidized to yield carboxylic acids or other derivatives.
- Reduction Reactions: The bromine atom can be reduced to produce the corresponding hydrocarbon.
Biochemical Research
In biochemical contexts, this compound has been shown to interact with enzymes and proteins. It can induce oxidative stress in cells by generating reactive oxygen species (ROS), influencing cell signaling pathways and gene expression. This property makes it valuable for studying biological pathways involving brominated aromatic compounds.
Industrial Applications
The compound is also used in the production of specialty chemicals and materials that possess specific properties. Its unique structure allows for tailored reactivity in industrial processes, enhancing the development of new materials with desired characteristics .
Case Study 1: Electrophilic Aromatic Substitution
Research has demonstrated that this compound undergoes electrophilic aromatic substitution reactions due to the presence of the bromine atom. This reaction pathway has been utilized in synthesizing various derivatives that exhibit unique electronic properties .
A study evaluated the effects of this compound on cellular metabolism and gene expression. The results indicated that exposure to this compound could lead to significant alterations in oxidative stress levels, affecting overall cellular health and function.
Mechanism of Action
The mechanism of action of 1-Bromo-7-methylnaphthalene involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methyl group can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form reactive intermediates and interact with biological macromolecules.
Comparison with Similar Compounds
1-Bromo-2-methylnaphthalene: Similar structure but with the bromine atom at the second position.
1-Bromo-4-methylnaphthalene: Bromine atom at the fourth position.
2-(Bromomethyl)naphthalene: Bromine atom on a methyl group attached to the naphthalene ring.
Uniqueness: 1-Bromo-7-methylnaphthalene is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and potential applications. The position of the substituents can affect the compound’s electronic properties and interactions with other molecules, making it distinct from its isomers.
Biological Activity
1-Bromo-7-methylnaphthalene (C₁₁H₉Br) is an organic compound derived from naphthalene, characterized by the substitution of a bromine atom at the first position and a methyl group at the seventh position. This compound is of interest in various biological studies due to its potential interactions with cellular processes and its role in biochemical pathways. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.
This compound exhibits significant biochemical properties that influence its biological activity:
- Reactivity : The bromine atom is involved in electrophilic aromatic substitution reactions, while the methyl group affects the compound's stability and reactivity.
- Cellular Effects : The compound can induce oxidative stress by generating reactive oxygen species (ROS), impacting cell signaling pathways and gene expression.
- Enzyme Interactions : It has been shown to interact with various enzymes, potentially leading to either inhibition or activation of their catalytic activities.
The biological effects of this compound are mediated through several mechanisms:
- Binding Interactions : The compound can bind to active sites of enzymes, altering their function. This binding can lead to changes in metabolic pathways and cellular responses.
- Subcellular Localization : The localization within cellular compartments such as mitochondria or the endoplasmic reticulum can significantly influence its activity and interactions with biomolecules.
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of this compound on various mammalian cell lines. These studies typically employ assays such as:
- MTT Assay : Measures cell viability based on metabolic activity.
- Colony Formation Assays : Evaluates the ability of cells to proliferate and form colonies post-treatment.
The results indicate that this compound exhibits varying degrees of cytotoxicity depending on concentration and exposure time. Higher concentrations tend to induce significant cell death, primarily through apoptosis mechanisms .
Case Study: Oxidative Stress Induction
A study investigated the role of this compound in inducing oxidative stress in human liver cells (HepG2). The findings revealed that exposure to the compound resulted in increased levels of ROS, leading to:
- Altered Gene Expression : Genes associated with oxidative stress response were upregulated.
- Cell Cycle Arrest : Cells exhibited a significant increase in G0/G1 phase arrest, indicating a halt in proliferation due to stress responses.
This case highlights the potential use of this compound as a tool for studying oxidative stress mechanisms in cellular biology .
Comparative Analysis
To provide a clearer understanding of this compound's biological activity, it is useful to compare it with similar compounds. Below is a summary table comparing its properties with those of 7-Bromo-1-methylnaphthalene.
Compound | Molecular Formula | Biological Activity | Mechanism of Action |
---|---|---|---|
This compound | C₁₁H₉Br | Induces oxidative stress; cytotoxic effects | Enzyme interaction; ROS generation |
7-Bromo-1-methylnaphthalene | C₁₁H₉Br | Limited studies; potential anti-cancer | Electrophilic substitution |
Properties
IUPAC Name |
1-bromo-7-methylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAPPEJPUIIOMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2Br)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324195 | |
Record name | 1-bromo-7-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7511-27-5 | |
Record name | NSC405991 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-7-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-7-methylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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